4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos 4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos
Brand Name: Vulcanchem
CAS No.: 128716-50-7
VCID: VC0162205
InChI: InChI=1S/C82H88O16/c1-58-72(87-49-61-31-15-5-16-32-61)76(78(91-53-65-39-23-9-24-40-65)81(94-58)93-55-67-43-45-68(84-2)46-44-67)98-82-79(92-54-66-41-25-10-26-42-66)77(74(89-51-63-35-19-7-20-36-63)70(96-82)57-86-48-60-29-13-4-14-30-60)97-80-71(83)75(90-52-64-37-21-8-22-38-64)73(88-50-62-33-17-6-18-34-62)69(95-80)56-85-47-59-27-11-3-12-28-59/h3-46,58,69-83H,47-57H2,1-2H3/t58-,69+,70+,71+,72-,73-,74+,75+,76+,77-,78+,79+,80+,81+,82+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Molecular Formula: C82H88O16
Molecular Weight: 1329.6 g/mol

4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos

CAS No.: 128716-50-7

Main Products

VCID: VC0162205

Molecular Formula: C82H88O16

Molecular Weight: 1329.6 g/mol

4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos - 128716-50-7

CAS No. 128716-50-7
Product Name 4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranos
Molecular Formula C82H88O16
Molecular Weight 1329.6 g/mol
IUPAC Name (2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol
Standard InChI InChI=1S/C82H88O16/c1-58-72(87-49-61-31-15-5-16-32-61)76(78(91-53-65-39-23-9-24-40-65)81(94-58)93-55-67-43-45-68(84-2)46-44-67)98-82-79(92-54-66-41-25-10-26-42-66)77(74(89-51-63-35-19-7-20-36-63)70(96-82)57-86-48-60-29-13-4-14-30-60)97-80-71(83)75(90-52-64-37-21-8-22-38-64)73(88-50-62-33-17-6-18-34-62)69(95-80)56-85-47-59-27-11-3-12-28-59/h3-46,58,69-83H,47-57H2,1-2H3/t58-,69+,70+,71+,72-,73-,74+,75+,76+,77-,78+,79+,80+,81+,82+/m0/s1
Standard InChIKey WMJLAGRTKZAVHQ-RVKOTJIGSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1
SMILES CC1C(C(C(C(O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Canonical SMILES CC1C(C(C(C(O1)OCC2=CC=C(C=C2)OC)OCC3=CC=CC=C3)OC4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OC7C(C(C(C(O7)COCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Synonyms 4-methoxybenzyl 2,4-di-O-benzyl-3-O-(2,4,6-tri-O-benzyl-3-O-(3,4,6-tri-O-benzyl-alpha-galactopyranosyl)-alpha-glucopyranosyl)-alpha-rhamnopyranoside
MeBB-GGR
PubChem Compound 195584
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator